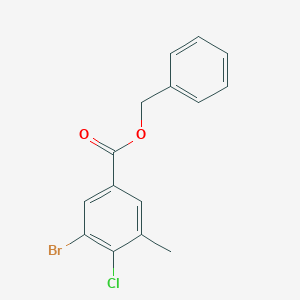

Benzyl 3-bromo-4-chloro-5-methylbenzoate

Description

Significance of Halogenated Benzoate (B1203000) Esters in Organic Synthesis and Beyond

Halogenated benzoate esters are a class of organic compounds that serve as versatile building blocks in a wide array of chemical syntheses. The presence of halogen atoms (fluorine, chlorine, bromine, iodine) on the aromatic ring significantly influences the electronic properties of the molecule, enhancing its reactivity and providing handles for further functionalization through various cross-coupling reactions. These compounds are often employed as key intermediates in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals. nih.gov

The ester functional group itself can be readily transformed into other functionalities such as carboxylic acids, amides, or alcohols, adding to the synthetic utility of these molecules. researchgate.net The specific positioning of halogens and other substituents on the benzoate ring allows for precise control over the steric and electronic environment of the molecule, which is crucial in the design of targeted bioactive compounds.

Overview of Research Trajectories for Benzyl (B1604629) 3-bromo-4-chloro-5-methylbenzoate

While direct and extensive research on Benzyl 3-bromo-4-chloro-5-methylbenzoate is not widely published, its research trajectory can be inferred from the applications of its precursor, 3-bromo-5-chloro-4-methylbenzoic acid. This precursor has been identified as a molecule with potential for the treatment of rheumatoid arthritis, as it inhibits a protein kinase involved in the synthesis of pro-inflammatory cytokines. biosynth.com It has also been shown to inhibit mitogen-activated protein kinase (MAPK) activation. biosynth.com

Given this context, it is plausible that this compound is synthesized as an intermediate in the development of novel anti-inflammatory or anti-arthritic agents. The benzyl group may serve as a protecting group for the carboxylic acid functionality during a synthetic sequence or could be part of the final pharmacophore, influencing the molecule's binding affinity to its biological target.

The synthesis of this compound likely involves the esterification of 3-bromo-4-chloro-5-methylbenzoic acid with benzyl alcohol. Standard esterification procedures, such as Fischer-Speier esterification or reaction with a coupling agent, could be employed.

Scope and Objectives of Academic Research on this compound

The primary objective of academic or industrial research involving this compound would likely be its use as a strategic intermediate in the synthesis of novel, biologically active compounds. The specific substitution pattern on the aromatic ring is not coincidental and is likely designed to interact with a specific biological target.

The research objectives would likely include:

Synthesis and Characterization: The development of an efficient and scalable synthesis for this compound and its full characterization using modern analytical techniques.

Derivatization: Utilizing the halogen atoms for further chemical modifications, such as Suzuki, Heck, or Sonogashira cross-coupling reactions, to build more complex molecular architectures.

Biological Evaluation: The synthesis of a library of compounds derived from this intermediate for screening against various biological targets, particularly those involved in inflammatory diseases, based on the known activity of its precursor.

The ultimate goal would be the discovery of new lead compounds for drug development with improved efficacy, selectivity, and pharmacokinetic properties.

Structure

3D Structure

Properties

IUPAC Name |

benzyl 3-bromo-4-chloro-5-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrClO2/c1-10-7-12(8-13(16)14(10)17)15(18)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVJBYGXHLUGLHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)Br)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for Benzyl 3 Bromo 4 Chloro 5 Methylbenzoate and Its Precursors

Retrosynthetic Analysis of Benzyl (B1604629) 3-bromo-4-chloro-5-methylbenzoate

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, readily available starting materials. youtube.comyoutube.com For Benzyl 3-bromo-4-chloro-5-methylbenzoate, the analysis begins by identifying the key functional groups and bonds that can be disconnected.

The most apparent disconnection is the ester linkage (C-O bond), which is a common and reliable bond to form. This disconnection, known as a Functional Group Interconversion (FGI), leads to two precursor molecules: 3-bromo-4-chloro-5-methylbenzoic acid and benzyl alcohol . Both precursors are simpler than the target molecule.

The next stage of the analysis focuses on the trisubstituted benzoic acid precursor. The synthesis of polysubstituted benzene (B151609) rings requires careful consideration of the directing effects of the substituents. youtube.com The bromo, chloro, and methyl groups on the aromatic ring can be disconnected through electrophilic aromatic substitution reactions. A logical approach involves the sequential removal of the halogen atoms.

Disconnecting the C-Cl bond : This leads to 3-bromo-5-methylbenzoic acid . The introduction of chlorine at the C-4 position in the forward synthesis would need to be directed by the existing bromo, methyl, and carboxylic acid groups.

Disconnecting the C-Br bond : Further simplifying the intermediate, the bromo group is removed to yield 3-methylbenzoic acid (m-toluic acid).

Disconnecting the C-COOH bond : Finally, the carboxylic acid can be traced back to a methyl group, which is then oxidized. This leads to m-xylene (B151644) as a plausible and inexpensive starting material.

This complete retrosynthetic pathway is illustrated below:

Figure 1: Retrosynthetic Pathway for this compound Image depicting the retrosynthetic breakdown from the target molecule to m-xylene and benzyl alcohol.

Classical Synthetic Routes to Halogenated Benzoic Acid Derivatives

A viable pathway begins with m-xylene, which is first oxidized to 3-methylbenzoic acid. This is followed by sequential halogenation reactions—bromination and then chlorination—to install the required substituents at the correct positions, leveraging the directing effects of the functional groups present at each stage.

Table 1: Overview of Classical Synthesis from m-Xylene

| Step | Starting Material | Reaction | Product |

|---|---|---|---|

| 1 | m-Xylene | Oxidation | 3-Methylbenzoic acid |

| 2 | 3-Methylbenzoic acid | Bromination | 3-Bromo-5-methylbenzoic acid |

| 3 | 3-Bromo-5-methylbenzoic acid | Chlorination | 3-Bromo-4-chloro-5-methylbenzoic acid |

Halogenation Techniques (Bromination, Chlorination) in Benzoic Acid Systems

Halogenation of benzoic acid systems is a cornerstone of electrophilic aromatic substitution. The regioselectivity of the reaction is dictated by the electronic and steric properties of the substituents already present on the ring.

Bromination: The synthesis of the intermediate 3-bromo-5-methylbenzoic acid can be achieved by the bromination of 3-methylbenzoic acid. In this molecule, the carboxylic acid group is a deactivating meta-director, while the methyl group is an activating ortho-, para-director. pearson.com The positions meta to the carboxyl group are C-5, and the positions ortho and para to the methyl group are C-2, C-4, and C-6. The directing groups thus favor substitution at multiple positions. However, a common route to 3-bromo-5-methylbenzoic acid involves the oxidation of 1-bromo-3,5-dimethylbenzene (B43891) with an oxidizing agent like potassium permanganate (B83412) (KMnO₄). chemicalbook.com

Chlorination: The subsequent step is the chlorination of 3-bromo-5-methylbenzoic acid to yield the final precursor, 3-bromo-4-chloro-5-methylbenzoic acid . The directing effects of the substituents on 3-bromo-5-methylbenzoic acid must be considered:

-COOH group : meta-directing (to C-5, which is occupied).

-CH₃ group : ortho-, para-directing (to C-2, C-4, C-6).

-Br atom : ortho-, para-directing (to C-2, C-4, C-6).

The C-4 position is activated by both the methyl and bromo groups, making it a likely site for electrophilic chlorination using a chlorinating agent such as chlorine gas (Cl₂) with a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃).

Esterification Methods for Benzyl Benzoate (B1203000) Formation

Once the substituted benzoic acid is synthesized, the final step is esterification with benzyl alcohol. Several standard methods can be employed for this transformation.

Fischer-Speier Esterification : This is a classic acid-catalyzed esterification method. The carboxylic acid (3-bromo-4-chloro-5-methylbenzoic acid) is refluxed with an excess of benzyl alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The reaction is reversible, and water is removed to drive the equilibrium towards the product.

Acyl Chloride Route : A more reactive approach involves converting the carboxylic acid into its corresponding acyl chloride. This is typically done by treating the acid with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. google.com The resulting highly electrophilic acyl chloride, 3-bromo-4-chloro-5-methylbenzoyl chloride , then readily reacts with benzyl alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. This method is generally faster and not reversible, often leading to higher yields. acs.org

Enzymatic Synthesis : Modern "green" chemistry approaches include the use of enzymes, such as immobilized lipases, to catalyze the esterification. researchgate.net These reactions can be performed under mild conditions, sometimes in the absence of organic solvents. Benzoic anhydride (B1165640) can be a more effective acyl donor than benzoic acid in these enzymatic reactions. researchgate.net

Table 2: Comparison of Esterification Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer Esterification | Benzyl alcohol, H₂SO₄ (cat.) | Reflux | Inexpensive reagents | Reversible, requires excess alcohol/water removal |

Methylation Strategies on Aromatic Rings

Direct methylation of a pre-formed 3-bromo-4-chlorobenzoic acid is generally not a viable synthetic strategy. The primary method for introducing alkyl groups onto an aromatic ring is the Friedel-Crafts alkylation. However, this reaction has significant limitations in this context:

Ring Deactivation : The presence of two deactivating halogen substituents and a strongly deactivating carboxylic acid group makes the aromatic ring highly electron-deficient and thus unreactive towards Friedel-Crafts conditions.

Catalyst Inhibition : The carboxylic acid group can react with the Lewis acid catalyst (e.g., AlCl₃), poisoning it.

Therefore, the preferred and more practical strategy is to start with a precursor that already contains the methyl group, such as m-toluic acid or m-xylene . wikipedia.org The synthesis then proceeds by modifying the other positions on the ring, as outlined in the halogenation section.

Advanced Synthetic Approaches to this compound

Modern synthetic chemistry offers more sophisticated and efficient methods for C-X bond formation, particularly through the use of transition-metal catalysis. These approaches can offer improved regioselectivity and milder reaction conditions compared to classical methods.

Transition-Metal Catalyzed Cross-Coupling Reactions for C-X Bond Formation (X=Br, Cl)

Transition-metal catalysis has revolutionized the functionalization of C-H bonds, providing a powerful tool for building complex molecules. acs.orgnii.ac.jp For the synthesis of halogenated benzoic acids, palladium-catalyzed reactions are particularly prominent. rsc.org

A state-of-the-art approach could involve the direct, regioselective C-H halogenation of a simpler benzoic acid derivative. For instance, a Pd(II)-catalyzed meta-C-H halogenation has been developed. rsc.org This method often uses a directing group (DG) temporarily attached to the molecule to guide the metal catalyst to a specific C-H bond.

Hypothetical Advanced Synthesis:

Starting Material : 3-Methylbenzoic acid.

Directed Chlorination : A suitable directing group (e.g., a cleavable nitrile-based group) could be used to facilitate a palladium-catalyzed chlorination at the C-4 position. rsc.org

Directed Bromination : Subsequently, the same or a different directing group strategy could be employed for a palladium-catalyzed bromination at the C-5 position.

Esterification : The final esterification would proceed as in the classical route.

These catalytic methods can overcome the limitations of innate substituent directing effects, allowing for the formation of substitution patterns that are difficult to achieve with classical electrophilic substitution. rsc.orgresearchgate.net While classic methods often require harsh conditions, transition-metal-catalyzed C-H halogenation can often proceed under milder conditions with greater functional group tolerance. rsc.org

Regioselective Functionalization of Substituted Benzenes

The synthesis of the key precursor, 3-bromo-4-chloro-5-methylbenzoic acid, hinges on the principles of regioselective functionalization of a substituted benzene ring. The directing effects of the existing substituents (chloro, methyl, and carboxylic acid groups) are paramount in determining the position of the incoming bromine atom.

A plausible synthetic pathway commences with a commercially available starting material such as 3-chloro-5-methylbenzoic acid. In this scenario, the existing substituents would direct the electrophilic bromination. The carboxylic acid group is a meta-director, while the methyl group is an ortho-, para-director and the chloro group is also an ortho-, para-director. The interplay of these directing effects, along with steric hindrance, would need to be carefully considered to achieve the desired 3-bromo-4-chloro-5-methylbenzoic acid isomer.

Another viable route involves the Sandmeyer reaction, a versatile method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate. nih.govbyjus.com This approach could start from 2-amino-5-chloro-3-methylbenzoic acid. google.comnih.gov The amino group can be converted to a diazonium salt using sodium nitrite (B80452) in the presence of a strong acid. Subsequent treatment with a copper(I) bromide catalyst would then introduce the bromine atom at the desired position, yielding 3-bromo-4-chloro-5-methylbenzoic acid. nih.govbyjus.com The Sandmeyer reaction is particularly valuable as it can lead to substitution patterns that are not easily accessible through direct electrophilic substitution. organic-chemistry.org

A patent for the industrial scale-up of a structurally similar compound, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, highlights a synthetic strategy involving nitration, hydrolysis, hydrogenation, esterification, bromination, and a Sandmeyer reaction, demonstrating the industrial relevance of these regioselective transformations. thieme-connect.com

The following table outlines potential starting materials and key regioselective steps for the synthesis of the precursor 3-bromo-4-chloro-5-methylbenzoic acid.

| Starting Material | Key Regioselective Step | Reagents | Product |

| 3-Chloro-5-methylbenzoic acid | Electrophilic Bromination | Br₂, FeBr₃ or NBS | 3-Bromo-4-chloro-5-methylbenzoic acid |

| 2-Amino-5-chloro-3-methylbenzoic acid | Sandmeyer Reaction | 1. NaNO₂, HBr2. CuBr | 3-Bromo-4-chloro-5-methylbenzoic acid |

| 3-Bromo-5-methylphenol | Chlorination & Oxidation | 1. Cl₂2. KMnO₄ or other oxidant | 3-Bromo-4-chloro-5-methylbenzoic acid |

Multi-Component Reactions Incorporating Halogenated Building Blocks

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single synthetic operation. While no specific MCRs for the direct synthesis of this compound are prominently reported, the principles of MCRs like the Ugi and Passerini reactions can be conceptually applied.

The Ugi reaction is a four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.org A hypothetical Ugi reaction for a related structure could involve a halogenated benzaldehyde, an amine, a carboxylic acid, and an isocyanide. Subsequent transformations of the resulting Ugi product could potentially lead to the desired benzyl benzoate scaffold. The Ugi reaction is known for its high convergence and the ability to generate molecular diversity. rsc.org

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy carboxamide. wikipedia.orgnumberanalytics.com One could envision a scenario where a halogenated benzoic acid, such as 3-bromo-4-chloro-5-methylbenzoic acid, reacts with an appropriate aldehyde and isocyanide. While the direct product is not the target ester, the Passerini product could serve as a versatile intermediate for further synthetic modifications.

Although direct application to this compound is speculative, the power of MCRs lies in their ability to rapidly construct complex molecular frameworks from simple, readily available building blocks, including those containing halogens.

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

The final step in the synthesis of this compound is the esterification of 3-bromo-4-chloro-5-methylbenzoic acid with benzyl alcohol. The Fischer esterification, typically catalyzed by a strong acid like sulfuric acid, is a common method. usm.my However, the yield of this equilibrium-driven reaction can be limited. usm.my Optimization of reaction conditions is therefore crucial to maximize the yield of the desired ester.

Several factors influence the efficiency of the esterification reaction:

Catalyst: While traditional mineral acids are effective, alternative catalysts are being explored. A study on the esterification of substituted benzoic acids highlighted the use of microwave irradiation in a sealed vessel with catalytic amounts of sulfuric acid, added at intervals to maintain catalyst activity. usm.my This method demonstrated improved yields and reduced reaction times. usm.my Other research has explored the use of solid acid catalysts like ion-exchange resins (e.g., Amberlyst-15) and deep eutectic solvents, which can offer advantages in terms of separation and reusability. dergipark.org.tr

Temperature: The reaction temperature plays a significant role. In the microwave-assisted synthesis of ethyl-4-fluoro-3-nitro benzoate, the optimal temperature was found to be 130°C. usm.my

Reaction Time: Optimized reaction times can significantly improve efficiency. For the aforementioned microwave synthesis, a total irradiation time of 15 minutes was sufficient. usm.my

Removal of Water: As water is a byproduct of esterification, its removal drives the equilibrium towards the product side. This can be achieved using a Dean-Stark apparatus in conventional heating methods.

The following table presents a conceptual optimization study for the esterification of 3-bromo-4-chloro-5-methylbenzoic acid with benzyl alcohol, based on findings for similar reactions.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | H₂SO₄ (conc.) | Toluene (with Dean-Stark) | 110 | 8 | Moderate |

| 2 | H₂SO₄ (cat.) / Microwave | Benzyl Alcohol (excess) | 130 | 0.25 | Potentially High |

| 3 | Amberlyst-15 | Toluene | 110 | 12 | Good |

| 4 | Deep Eutectic Solvent | None | 100 | 6 | Good |

Green Chemistry Considerations in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Several aspects of the synthesis of this compound can be approached from a green chemistry perspective.

Solvent Selection: Traditional organic solvents often pose environmental and health risks. The use of greener solvents is a key principle. For the esterification step, using an excess of one of the reactants, such as benzyl alcohol, can serve as both a reactant and a solvent, reducing the need for an additional solvent. nih.gov Research has also been conducted on solvent-free esterification methods, for instance, using mechanical milling at room temperature. nih.gov

Catalysis: The use of heterogeneous catalysts, such as ion-exchange resins or zeolites, is preferable to homogeneous catalysts like sulfuric acid. dergipark.org.tr Heterogeneous catalysts can be easily separated from the reaction mixture and potentially reused, minimizing waste. Enzymatic catalysis, using lipases, has also been successfully employed for the synthesis of benzyl benzoate, offering a mild and selective alternative under solvent-free conditions. nih.gov

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Multi-component reactions, as discussed in section 2.3.3, are inherently more atom-economical than multi-step linear syntheses.

Energy Efficiency: Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. usm.my

By incorporating these green chemistry principles, the synthesis of this compound can be made more environmentally benign and sustainable.

Advanced Spectroscopic Characterization and Structural Elucidation of Benzyl 3 Bromo 4 Chloro 5 Methylbenzoate

Vibrational Spectroscopy Applications (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and probing the molecular structure of a compound. For Benzyl (B1604629) 3-bromo-4-chloro-5-methylbenzoate, these methods would provide a detailed fingerprint of its vibrational modes.

Analysis of Characteristic Vibrational Modes of Benzyl 3-bromo-4-chloro-5-methylbenzoate

Although specific experimental spectra for this compound are not available in the reviewed literature, the expected characteristic vibrational modes can be predicted based on the analysis of similar molecules. For instance, studies on methyl benzoate (B1203000) have shown that the Fourier transform Raman and Fourier transform infrared spectra provide a basis for assigning vibrational frequencies. researchgate.net

A hypothetical analysis for this compound would involve identifying key vibrational frequencies corresponding to its distinct structural components. Below is a table of predicted vibrational modes and their expected wavenumber ranges based on known data for related compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretching | 1720 - 1740 |

| C-O (Ester) | Stretching | 1200 - 1300 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Methyl) | Stretching | 2850 - 2960 |

| C-Cl | Stretching | 600 - 800 |

| C-Br | Stretching | 500 - 600 |

| Benzyl Group CH₂ | Bending | 1450 - 1495 |

Conformational Analysis via Vibrational Signatures

The rotational freedom around the ester linkage and the benzyl C-O bond can lead to different conformers of this compound. Vibrational spectroscopy can often distinguish between these conformers as they may exhibit slightly different vibrational frequencies. For example, in a study of aryl esters, the carbonyl stretching frequency was found to be sensitive to the conformation of the molecule. While specific studies on the conformational analysis of this compound using vibrational spectroscopy are not documented, this technique remains a viable method for such investigations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the precise structural elucidation of organic molecules by providing information about the chemical environment of individual atoms. For this compound, ¹H NMR, ¹³C NMR, and advanced 2D NMR techniques would be employed to assign all proton and carbon signals and confirm the connectivity of the atoms.

Proton (¹H) NMR Studies of Proton Environments

The ¹H NMR spectrum of this compound would show distinct signals for each type of proton in the molecule. Although no specific experimental data for this compound is publicly available, a predicted spectrum can be described. The benzyl CH₂ protons would likely appear as a singlet, while the protons of the benzyl ring would produce a multiplet. The two aromatic protons on the benzoate ring would appear as distinct singlets or doublets with very small coupling constants, and the methyl group protons would also be a singlet.

A table of predicted ¹H NMR chemical shifts is provided below, based on data from similar substituted benzyl benzoates. rsc.org

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H (benzoate ring) | 7.8 - 8.2 | d |

| Aromatic H (benzoate ring) | 7.6 - 7.9 | d |

| Aromatic H (benzyl ring) | 7.2 - 7.5 | m |

| Benzyl CH₂ | 5.3 - 5.5 | s |

| Methyl CH₃ | 2.3 - 2.5 | s |

Carbon-13 (¹³C) NMR and Heteronuclear Correlations

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, each carbon atom would give a distinct signal. The carbonyl carbon of the ester group would be found at the downfield end of the spectrum. The aromatic carbons would appear in the range of approximately 120-140 ppm, with their exact shifts influenced by the bromo, chloro, and methyl substituents. The benzylic CH₂ carbon and the methyl carbon would have characteristic chemical shifts.

A table of predicted ¹³C NMR chemical shifts is shown below, based on known values for related compounds. rsc.org

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | 164 - 166 |

| Aromatic C-Br | 120 - 125 |

| Aromatic C-Cl | 130 - 135 |

| Aromatic C-CH₃ | 138 - 142 |

| Other Aromatic C | 128 - 135 |

| Benzyl CH₂ | 66 - 68 |

| Methyl CH₃ | 20 - 22 |

Advanced NMR Techniques (e.g., 2D NMR) for Elucidating Connectivity

To unambiguously assign all proton and carbon signals and to confirm the structure of this compound, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, for instance, confirming the connectivity within the benzyl ring's aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbons bearing protons (the two aromatic CH groups on the benzoate ring, the CH groups of the benzyl ring, the benzyl CH₂, and the methyl CH₃).

While no specific 2D NMR data has been published for this compound, the application of these techniques is standard practice for the structural confirmation of novel organic compounds. ugm.ac.id

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions of this compound

The principal electronic transitions in aromatic esters like this compound are π → π* and n → π* transitions. The π → π* transitions, which are typically of high intensity (large molar absorptivity, ε), arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the benzene (B151609) rings. The n → π* transitions involve the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital. These transitions are generally of much lower intensity.

The substitution pattern on the benzoyl ring, featuring a bromine atom, a chlorine atom, and a methyl group, is expected to influence the position (λmax) and intensity of the absorption bands compared to an unsubstituted benzyl benzoate. Halogen substituents (Br and Cl) can cause a bathochromic (red) shift of the π → π* absorption bands due to their ability to extend the conjugation through their lone pairs of electrons (mesomeric effect) and their electron-withdrawing inductive effect. The methyl group, being an electron-donating group, can also contribute to a slight red shift.

For comparative purposes, the UV absorption data for the parent compound, benzyl benzoate, is presented below. It exhibits characteristic absorption bands in the ultraviolet region. nih.gov

Table 1: UV-Vis Spectral Data for Benzyl Benzoate (in alcohol)

| Transition | λmax (nm) | Molar Absorptivity (log ε) |

| π → π | 229 | 4.2 |

| π → π | 267 | 3.0 |

| π → π | 272 | 3.0 |

| n → π | 280 | 2.9 |

Data sourced from PubChem CID 2345. nih.gov

It is anticipated that the λmax values for this compound would be shifted to longer wavelengths compared to those of benzyl benzoate due to the cumulative electronic effects of the bromo, chloro, and methyl substituents on the benzoyl ring.

X-ray Crystallography for Solid-State Structure Determination of this compound and its Analogs

The determination of the precise three-dimensional arrangement of atoms and molecules in the solid state is achieved through single-crystal X-ray diffraction. While specific crystallographic data for this compound has not been reported, an analysis of related structures can provide insights into its likely crystal packing and molecular conformation.

The crystal structure would reveal key information such as the unit cell dimensions, space group, and the intramolecular bond lengths, bond angles, and torsion angles. Of particular interest would be the dihedral angle between the planes of the two aromatic rings and the conformation of the ester group. In many benzyl esters, the molecule adopts a non-planar conformation.

For illustrative purposes, the crystallographic data for metronidazole (B1676534) benzoate monohydrate is presented below. Although it is not a direct analog, it is a benzoate ester whose crystal structure has been determined, providing a relevant example of the type of data obtained from such an analysis. nih.gov

Table 2: Crystallographic Data for Metronidazole Benzoate Monohydrate

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 7.544(1) |

| b (Å) | 7.990(1) |

| c (Å) | 12.329(4) |

| α (°) | 94.33(2) |

| β (°) | 97.40(2) |

| γ (°) | 101.36(1) |

| Volume (ų) | 718.6(3) |

| Z | 2 |

Data sourced from PubMed (PMID: 8330058). nih.gov

Theoretical and Computational Chemistry Studies of Benzyl 3 Bromo 4 Chloro 5 Methylbenzoate

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for predicting the properties of molecules from first principles.

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For Benzyl (B1604629) 3-bromo-4-chloro-5-methylbenzoate, this would involve using a method like DFT with a suitable basis set (e.g., B3LYP/6-311G(d,p)) to find the minimum energy conformation. The calculations would precisely determine bond lengths, bond angles, and dihedral angles.

The energetic profile would explore different conformers, particularly rotation around the ester linkage and the benzyl group's C-O bond, to identify the global minimum and other low-energy isomers.

Table 1: Predicted Structural Parameters for Benzyl 3-bromo-4-chloro-5-methylbenzoate (Hypothetical Data)

| Parameter | Predicted Value |

|---|---|

| C=O Bond Length | ~1.21 Å |

| C-Br Bond Length | ~1.90 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-O-C Bond Angle | ~116° |

Once the optimized geometry is obtained, the same computational methods can predict various spectroscopic properties.

IR and Raman: Calculations of vibrational frequencies can predict the infrared (IR) and Raman spectra. These theoretical spectra help in the assignment of experimental vibrational bands to specific molecular motions, such as the characteristic C=O stretch of the ester group, C-H stretches of the aromatic rings and methyl group, and vibrations involving the C-Br and C-Cl bonds.

NMR: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital). These predicted shifts are valuable for assigning peaks in experimental NMR spectra and confirming the molecular structure.

UV-Vis: Time-dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) region. This can help identify the electronic transitions responsible for the observed color or UV absorption of the compound.

Molecular Orbital Analysis: HOMO-LUMO Energy Gaps and Electronic Structure

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's electronic properties and reactivity.

The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more prone to electronic excitation and chemical reactions. For this compound, the HOMO would likely be localized on the electron-rich substituted benzene (B151609) ring, while the LUMO might be centered on the benzyl benzoate (B1203000) portion.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 eV |

| LUMO | -1.2 eV |

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between filled donor orbitals and empty acceptor orbitals. Key interactions in this compound would include:

Hyperconjugation: Interactions between the lone pairs of the oxygen, bromine, and chlorine atoms with antibonding orbitals of adjacent bonds. For example, the interaction of an oxygen lone pair with the C=O π* orbital stabilizes the ester group.

Intramolecular Charge Transfer: NBO analysis quantifies the delocalization of electron density from one part of the molecule to another, providing insight into the electronic effects of the various substituents on the benzene ring.

Molecular Dynamics Simulations to Investigate Conformational Flexibility and Solvent Effects on this compound

While quantum mechanics looks at a static picture, Molecular Dynamics (MD) simulations study the movement of atoms and molecules over time. An MD simulation of this compound would reveal its conformational flexibility in different environments. By simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent), one could observe how solvent interactions influence its preferred shape and dynamics. This is particularly useful for understanding how the molecule behaves in solution.

Reaction Pathway Analysis and Mechanistic Insights via Computational Methods

Computational methods can be used to model potential chemical reactions involving this compound. For instance, the mechanism of its synthesis (e.g., esterification) or its potential degradation pathways could be investigated. By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. This profile would identify the activation energy barriers for different steps, providing mechanistic insights into which reactions are most likely to occur and at what rates.

Chemical Reactivity and Transformation Mechanisms of Benzyl 3 Bromo 4 Chloro 5 Methylbenzoate

Nucleophilic and Electrophilic Aromatic Substitution Reactions of the Benzoate (B1203000) Core

The benzoate core of Benzyl (B1604629) 3-bromo-4-chloro-5-methylbenzoate is a polysubstituted aromatic ring, featuring a methyl group (-CH₃), two halogen atoms (-Br and -Cl), and a benzyl carboxylate group (-COOBn). The reactivity of this ring towards substitution is dictated by the combined electronic effects of these substituents.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. msu.edumsu.edu The substituents already present on the ring determine the rate and regioselectivity of the reaction. libretexts.orglumenlearning.com

Activating/Deactivating Effects :

-CH₃ (Methyl) : An electron-donating group (EDG) through induction and hyperconjugation, it activates the ring, making it more nucleophilic and reactive towards electrophiles than benzene (B151609). rutgers.edu

-Cl and -Br (Halogens) : These are deactivating groups. masterorganicchemistry.com Their strong electron-withdrawing inductive effect (-I) outweighs their weaker electron-donating resonance effect (+R). libretexts.orglumenlearning.com This withdrawal of electron density makes the ring less reactive towards electrophiles. libretexts.org

-COOBn (Benzyl Carboxylate) : This ester group is a deactivating group due to the electron-withdrawing nature of the carbonyl (C=O), which pulls electron density from the ring through resonance. libretexts.org

Directing Effects :

The methyl group is an ortho, para-director. lumenlearning.com

The halogen atoms are also ortho, para-directors, despite being deactivators. libretexts.orgmasterorganicchemistry.com This is because they can stabilize the carbocation intermediate (the sigma complex) at the ortho and para positions through resonance donation of a lone pair. masterorganicchemistry.com

The benzyl carboxylate group is a meta-director. libretexts.org

The sole available position for substitution on the ring is at C6 (ortho to the methyl group and meta to the bromine). The directing effects of the substituents converge on this position, making it the most probable site for electrophilic attack.

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution involves the replacement of a leaving group on the aromatic ring by a nucleophile. libretexts.org This reaction is generally difficult for simple aryl halides but is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.orgyoutube.com

In Benzyl 3-bromo-4-chloro-5-methylbenzoate, the leaving groups are the bromide and chloride ions. The ring is substituted with one strong deactivating group (the ester) and two moderately deactivating halogens. These groups make the ring electron-deficient and more susceptible to nucleophilic attack. The addition of a nucleophile forms a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The stability of this complex is key to the reaction's success. While the ester group provides some activation, the absence of powerfully activating nitro groups suggests that vigorous conditions (high temperature, strong nucleophile) would be necessary for NAS to proceed via an addition-elimination mechanism. libretexts.org An alternative pathway, the elimination-addition mechanism involving a benzyne (B1209423) intermediate, could occur under very strong basic conditions. libretexts.orgyoutube.com

Reactivity at the Benzyl Ester Moiety: Transesterification and Hydrolysis Pathways

The benzyl ester functionality is a key reactive site within the molecule, susceptible to nucleophilic acyl substitution reactions such as hydrolysis and transesterification. organic-chemistry.org

Hydrolysis

Hydrolysis of the benzyl ester cleaves the ester bond to yield 3-bromo-4-chloro-5-methylbenzoic acid and benzyl alcohol. This reaction can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible process involving the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of the benzyloxide leaving group, which is then protonated. The rate of hydrolysis for benzyl esters is influenced by the substituents on the aromatic ring. archive.org

Acid-Catalyzed Hydrolysis : This is a reversible reaction initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A water molecule then attacks the activated carbonyl, leading to a tetrahedral intermediate and subsequent loss of benzyl alcohol.

Transesterification

Transesterification involves the reaction of the benzyl ester with a different alcohol in the presence of an acid or base catalyst to form a new ester. organic-chemistry.org For example, reacting this compound with methanol (B129727) would yield Methyl 3-bromo-4-chloro-5-methylbenzoate and benzyl alcohol. This process is typically an equilibrium, and the reaction can be driven to completion by using a large excess of the reactant alcohol or by removing one of the products. acs.org Catalytic systems, such as those based on zinc clusters, can promote transesterification under mild conditions. organic-chemistry.org

Role of Halogen Substituents (Bromine, Chlorine) in Directing Reactivity

The two halogen substituents, bromine and chlorine, play a crucial role in modulating the reactivity of the aromatic core. libretexts.orgmasterorganicchemistry.com

Both halogens exhibit a dual electronic effect:

Inductive Effect (-I) : Being highly electronegative, both Cl and Br withdraw electron density from the aromatic ring through the sigma bond. This effect deactivates the ring towards electrophilic attack. lumenlearning.com

Resonance Effect (+R) : Both halogens possess lone pairs of electrons that can be donated to the aromatic ring through pi-conjugation. This effect enriches the electron density at the ortho and para positions. masterorganicchemistry.com

In this compound, the chlorine is at position 4 and the bromine is at position 3. In a potential electrophilic substitution at C6, the chlorine is meta and the bromine is meta. In a potential nucleophilic substitution, both halogens act as leaving groups. The carbon-bromine bond is generally weaker and more polarizable than the carbon-chlorine bond, making bromide a better leaving group in many reactions, including catalytic cross-coupling. wikipedia.org

Radical Reactions Involving Methyl Group Functionalization

The methyl group attached to the benzoate ring is susceptible to radical reactions, particularly at the benzylic position. The C-H bonds of the methyl group are adjacent to the aromatic ring, making them benzylic C-H bonds. pressbooks.pub

A common radical reaction is free-radical halogenation . When treated with a halogen (e.g., Cl₂ or Br₂) in the presence of ultraviolet (UV) light or a radical initiator like AIBN, a hydrogen atom of the methyl group can be substituted with a halogen atom. docbrown.info

The mechanism proceeds via a chain reaction:

Initiation : UV light causes homolytic cleavage of the halogen molecule (e.g., Cl₂) to form two chlorine radicals (Cl•).

Propagation : A chlorine radical abstracts a hydrogen atom from the methyl group, forming a stable benzylic radical and HCl. This benzylic radical is stabilized by resonance with the aromatic ring. The benzylic radical then reacts with another halogen molecule to form the halogenated product (e.g., Benzyl 3-bromo-4-chloro-5-(chloromethyl)benzoate) and a new chlorine radical, which continues the chain. pressbooks.pubdocbrown.info

Termination : The reaction terminates when radicals combine with each other.

Side-chain oxidation is another reaction that proceeds through benzylic radical intermediates. pressbooks.pub Strong oxidizing agents can oxidize the methyl group, although the presence of other sensitive groups like the ester must be considered.

Catalytic Transformations of this compound

The presence of two different aryl-halogen bonds (C-Br and C-Cl) makes this compound an excellent substrate for various catalytic transformations, especially palladium-catalyzed cross-coupling reactions. wikipedia.orgrsc.org These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org

A key aspect of its reactivity is the potential for chemoselectivity . The C-Br bond is more reactive than the C-Cl bond in typical palladium-catalyzed oxidative addition steps. This reactivity difference allows for selective functionalization at the C-Br position while leaving the C-Cl bond intact, by carefully choosing the catalyst, ligands, and reaction conditions. rsc.org

| Reaction Type | Reagent | Catalyst (Typical) | Potential Product |

| Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base | Benzyl 4-chloro-5-methyl-3-(aryl)benzoate |

| Heck Coupling | Alkene (R-CH=CH₂) | Pd(OAc)₂, Ligand, Base | Benzyl 4-chloro-5-methyl-3-(alkenyl)benzoate |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd/Cu catalyst, Base | Benzyl 4-chloro-5-methyl-3-(alkynyl)benzoate |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst, Ligand, Base | Benzyl 3-(amino)-4-chloro-5-methylbenzoate |

| Stille Coupling | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | Benzyl 4-chloro-5-methyl-3-(aryl/vinyl)benzoate |

| C-H Arylation | Arene (Ar-H) | Pd(OAc)₂ | Benzyl 4-chloro-5-methyl-3-(aryl)benzoate |

Subsequent coupling at the C-Cl position could be achieved under more forcing conditions, allowing for the synthesis of di-substituted products.

Structure Activity Relationship Sar Studies and Mechanistic Investigations of Benzyl 3 Bromo 4 Chloro 5 Methylbenzoate and Its Derivatives

Design Principles for Modulating Reactivity through Substituent Effects on Benzyl (B1604629) 3-bromo-4-chloro-5-methylbenzoate

The reactivity of Benzyl 3-bromo-4-chloro-5-methylbenzoate is significantly influenced by the electronic and steric properties of its substituents: the bromo, chloro, and methyl groups on the benzoate (B1203000) ring, and the benzyl group of the ester. The principles of modulating reactivity revolve around altering these substituents to fine-tune the molecule's electronic distribution and steric profile.

Electronic Effects:

Inductive Effects: The bromine and chlorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect (-I) on the benzene (B151609) ring. libretexts.org This effect deactivates the ring towards electrophilic aromatic substitution by reducing its electron density. libretexts.org Conversely, the methyl group has a weak electron-donating inductive effect (+I), which slightly activates the ring. libretexts.org

Steric Effects:

The substituents on the aromatic ring create steric hindrance, which can influence the molecule's ability to interact with other molecules or biological targets. The ortho positioning of the bromo and methyl groups to the chloro substituent can create a crowded environment, potentially affecting the planarity of the molecule and its binding capabilities.

The following table summarizes the electronic effects of the substituents on the aromatic ring of this compound:

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring Reactivity |

| Bromo (-Br) | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating |

| Chloro (-Cl) | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating |

| Methyl (-CH3) | Electron-donating (+I) | N/A | Activating |

| Benzyl Ester (-COOBn) | Electron-withdrawing (-I) | Electron-withdrawing (-R) | Deactivating |

By strategically replacing these substituents, the reactivity of the molecule can be modulated. For instance, replacing the bromo or chloro group with a stronger electron-donating group could increase the electron density of the ring, making it more susceptible to certain reactions. Conversely, introducing more electron-withdrawing groups would further decrease its reactivity.

In Vitro Mechanistic Studies of Biological Interactions (if applicable, e.g., enzyme inhibition, receptor binding, without clinical data)

Substituted benzoates have been investigated for their potential as enzyme inhibitors. For example, benzoyl phenyl benzoates have demonstrated inhibitory activity against phospholipase A2 and hyaluronidase (B3051955) enzymes. nih.gov The structure-activity relationship in these studies highlighted the importance of the substitution pattern on the phenyl rings for inhibitory potency. nih.gov

Furthermore, benzyl ester derivatives have been synthesized and evaluated as selective serotonin (B10506) transporter (SERT) ligands. nih.gov In these studies, the benzyl ester moiety was found to be crucial for high affinity to the transporter. nih.gov It is conceivable that this compound and its derivatives could be designed to interact with specific enzymes or receptors. The substituted benzoate portion could act as a recognition element, while the benzyl group could influence binding affinity and selectivity.

Potential in vitro assays to investigate the biological interactions of this compound could include:

Enzyme Inhibition Assays: Testing the compound against a panel of enzymes, such as proteases, kinases, or esterases, to determine if it acts as an inhibitor.

Receptor Binding Assays: Evaluating the compound's ability to bind to various receptors, which could indicate potential agonist or antagonist activity.

The following table outlines hypothetical in vitro studies and the potential insights they could provide for this compound:

| In Vitro Assay | Potential Biological Target | Information Gained |

| Phospholipase A2 Inhibition Assay | Phospholipase A2 | Anti-inflammatory potential |

| Hyaluronidase Inhibition Assay | Hyaluronidase | Modulation of extracellular matrix |

| Serotonin Transporter Binding Assay | Serotonin Transporter | Potential as a monoamine reuptake inhibitor |

| 17β-Hydroxysteroid Dehydrogenase Assay | 17β-HSD3 | Potential as an inhibitor of testosterone (B1683101) production |

These studies would be essential to elucidate the specific molecular mechanisms through which this compound might exert any biological effects.

Computational Approaches to Predict Structure-Activity Relationships (e.g., QSAR modeling)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. While no specific QSAR models for this compound have been published, the principles of QSAR can be applied to predict its potential activities and guide the design of more potent derivatives.

A QSAR study on a series of related compounds, such as substituted benzoic acids, would involve calculating various molecular descriptors for each compound and then using statistical methods to build a mathematical model that relates these descriptors to their measured biological activity.

Key Molecular Descriptors for QSAR Modeling of this compound:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges, dipole moment, and HOMO/LUMO energies. The electron-withdrawing nature of the bromo and chloro substituents and the electron-donating nature of the methyl group would significantly influence these descriptors.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific steric parameters (e.g., Taft's steric parameter, Es). The bulky bromo and benzyl groups would contribute significantly to the steric profile.

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a common descriptor of hydrophobicity. The presence of the halogens and the benzyl group would increase the lipophilicity of the molecule.

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices and shape indices.

A hypothetical QSAR equation might take the following form:

Biological Activity = c1(logP) + c2(HOMO) - c3*(Molecular Volume) + constant

Where c1, c2, and c3 are coefficients determined from the statistical analysis. Such a model could then be used to predict the activity of new, unsynthesized derivatives of this compound. For instance, QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III revealed that inhibitory activity increases with hydrophobicity, molar refractivity, and aromaticity. nih.gov

The following table illustrates the types of descriptors that would be relevant for a QSAR study of this compound derivatives:

| Descriptor Type | Example Descriptor | Relevance to this compound |

| Electronic | Hammett constants (σ) | Quantifies the electron-donating/withdrawing effects of substituents. |

| Steric | Molar Refractivity (MR) | Relates to the volume and polarizability of the molecule. |

| Hydrophobic | LogP | Predicts membrane permeability and hydrophobic interactions. |

| Topological | Wiener Index | Describes molecular branching and compactness. |

Elucidating Molecular Recognition and Binding Mechanisms at a Pre-clinical Level

Understanding how this compound recognizes and binds to a potential biological target is fundamental for rational drug design. At a pre-clinical level, computational methods like molecular docking are invaluable for elucidating these mechanisms.

Molecular docking simulations can predict the preferred binding orientation and affinity of a ligand (in this case, this compound) to the active site of a target protein. These simulations can reveal key interactions, such as:

Hydrogen Bonds: The ester carbonyl oxygen could act as a hydrogen bond acceptor.

Halogen Bonds: The bromine and chlorine atoms can participate in halogen bonding, a non-covalent interaction that is increasingly recognized as important in molecular recognition.

Hydrophobic Interactions: The benzyl group and the methyl-substituted benzene ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-Stacking: The aromatic rings of the benzoate and benzyl groups can form pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

For example, molecular docking studies on benzoic acid derivatives against the SARS-CoV-2 main protease have been used to predict their binding affinities and interactions with amino acid residues in the active site. nih.govnih.gov A similar approach could be applied to this compound to identify potential biological targets and understand its binding mode.

The table below outlines the potential molecular interactions that could be investigated through molecular docking studies:

| Type of Interaction | Potential Interacting Group on Compound | Potential Interacting Residue on Target |

| Hydrogen Bonding | Ester Carbonyl Oxygen | Amino acid donors (e.g., Ser, Thr, Asn, Gln) |

| Halogen Bonding | Bromo, Chloro | Electron-rich atoms (e.g., O, N, S) |

| Hydrophobic Interactions | Benzyl group, Methyl group | Aliphatic residues (e.g., Ala, Val, Leu, Ile) |

| Pi-Stacking | Benzoate ring, Benzyl ring | Aromatic residues (e.g., Phe, Tyr, Trp) |

Experimental techniques such as X-ray crystallography or NMR spectroscopy of a ligand-protein complex would be required to validate the predictions from molecular docking and provide a definitive picture of the binding mechanism.

Impact of Halogen and Methyl Substituents on Molecular Conformation and Biological Activity Profiles

The bromo, chloro, and methyl substituents on the benzoate ring have a profound impact on the molecular conformation and, consequently, the biological activity profile of this compound.

Conformational Effects:

Nuclear Magnetic Resonance (NMR) studies on ortho-disubstituted benzenes have shown that bulky substituents can lead to preferred conformations where the side chain is perpendicular to the ring. rsc.org The specific conformation adopted by this compound would be a balance between the electronic effects that favor planarity (for optimal resonance) and the steric effects that favor a twisted conformation.

Impact on Biological Activity:

The nature and position of the substituents are critical determinants of biological activity.

Halogens (Bromo and Chloro): The presence of halogens can increase lipophilicity, which may enhance membrane permeability and oral absorption. Halogen bonding can also provide specific, directional interactions with a biological target, potentially increasing binding affinity and selectivity. In some cases, halogens can block metabolic sites, leading to an increased half-life of the compound.

Methyl Group: The methyl group can also increase lipophilicity and can engage in van der Waals interactions within a binding pocket. Its steric bulk can influence the orientation of the molecule in the active site, and it can also block metabolism at the position it occupies.

The following table summarizes the potential impacts of the substituents on the properties of this compound:

| Substituent | Effect on Conformation | Potential Impact on Biological Activity |

| Bromo (-Br) | Increases steric bulk, may induce twisting | Enhances lipophilicity, potential for halogen bonding, may block metabolism |

| Chloro (-Cl) | Increases steric bulk, may induce twisting | Enhances lipophilicity, potential for halogen bonding, may block metabolism |

| Methyl (-CH3) | Increases steric bulk, may influence orientation | Enhances lipophilicity, can engage in hydrophobic interactions, may block metabolism |

Structure-activity relationship studies on substituted benzamidothiazoles have shown that hydrophobic components on the benzene ring are often necessary for activity, and the position of the substituent is also critical. nih.gov Similarly, the specific arrangement of the bromo, chloro, and methyl groups in this compound would create a unique electronic and steric profile that dictates its interaction with biological systems.

Potential Research Applications of Benzyl 3 Bromo 4 Chloro 5 Methylbenzoate in Advanced Materials and Chemical Sciences

Utilization as a Building Block in Complex Molecule Synthesis

Polysubstituted aromatic compounds are fundamental building blocks in organic synthesis, serving as precursors to pharmaceuticals, agrochemicals, and other functional organic molecules. rsc.org The specific arrangement of substituents in Benzyl (B1604629) 3-bromo-4-chloro-5-methylbenzoate offers several strategic advantages for the synthesis of more complex molecular architectures.

The bromine and chlorine atoms on the aromatic ring are particularly significant. These halogen atoms can serve as reactive handles for a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the construction of intricate molecular frameworks. jeeadv.ac.in For instance, the bromine atom, typically being more reactive than chlorine in such reactions, could be selectively functionalized, followed by a subsequent reaction at the chlorine site. This differential reactivity could allow for a stepwise and controlled elaboration of the molecular structure.

Furthermore, the ester group can be hydrolyzed to the corresponding carboxylic acid, providing another point for modification, such as amide bond formation. The benzyl group can be removed through hydrogenolysis, a mild and selective deprotection method. The strategic placement of the methyl group can also influence the regioselectivity of further electrophilic aromatic substitution reactions, should any be desired. libretexts.orgfiveable.me The combination of these functional groups makes Benzyl 3-bromo-4-chloro-5-methylbenzoate a versatile scaffold for the synthesis of novel and complex target molecules. nih.govcarlroth.com

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Potential Reaction Type | Product Functionality |

|---|---|---|

| Bromo | Cross-coupling (e.g., Suzuki) | Aryl-Aryl, Aryl-Alkyl |

| Chloro | Cross-coupling (e.g., Buchwald-Hartwig) | Aryl-Amine, Aryl-Ether |

| Benzyl Ester | Hydrolysis | Carboxylic Acid |

| Benzyl Ester | Hydrogenolysis | Carboxylic Acid |

Integration into Polymer Architectures and Macromolecular Design

The incorporation of halogenated monomers into polymer chains is a well-established strategy for modifying the properties of the resulting materials. Halogen atoms can enhance flame retardancy, increase refractive index, and modify the solubility and thermal stability of polymers. This compound, through appropriate modification, could potentially be used as a monomer in the synthesis of specialty polymers.

For example, if the benzyl ester were to be replaced with a polymerizable group, such as a vinyl or acrylic moiety, the resulting monomer could be incorporated into a variety of polymer backbones through techniques like free-radical polymerization. The presence of the bromo- and chloro-substituents on the pendant group would impart the aforementioned properties to the bulk polymer. The related compound, benzyl methacrylate, is a known monomer used in reversible addition-fragmentation chain-transfer (RAFT) polymerization to create well-defined block copolymers. whiterose.ac.uk This suggests that a modified version of this compound could be similarly employed in controlled polymerization techniques.

The bulky and rigid nature of the substituted aromatic ring could also influence the polymer's morphology and chain packing, potentially leading to materials with interesting mechanical or optical properties. The high degree of substitution provides a sterically hindered environment that could impact the polymer's glass transition temperature and other thermal characteristics.

Applications in Liquid Crystal Technology and Advanced Organic Materials

The field of liquid crystals is heavily reliant on molecules with anisotropic geometries, typically rod-shaped or disc-shaped, which can self-assemble into ordered phases. Benzoate (B1203000) derivatives are a well-known class of compounds that can exhibit liquid crystalline behavior. The properties of these materials are highly dependent on the nature and position of the substituents on the aromatic rings.

This compound possesses a rigid aromatic core and a flexible benzyl group, which are common features in calamitic (rod-like) liquid crystals. The presence of the halogen and methyl substituents would be expected to influence the molecule's aspect ratio, polarity, and polarizability, all of which are critical factors in determining the type and temperature range of any potential mesophases. The lateral substitution pattern (with respect to the ester linkage) could lead to lower melting points, which is often a desirable property for liquid crystal applications.

While there is no specific research on the liquid crystalline properties of this compound, the general principles of liquid crystal design suggest that it could be a valuable model compound for studying structure-property relationships in this class of materials. Further research involving the synthesis of analogues with varying alkyl chain lengths in place of the methyl or benzyl groups could lead to the development of new liquid crystalline materials.

Role in the Development of Functional Dyes and Pigments

The color and properties of organic dyes and pigments are intrinsically linked to their molecular structure, particularly the nature of their chromophores and auxochromic groups. Aromatic compounds containing bromine atoms are important precursors in the synthesis of a variety of dyes. researchgate.netgoogle.comgoogle.com The bromine atoms can be substituted by other groups to tune the electronic properties of the molecule and thus its color. They can also promote intersystem crossing, which is a desirable property for certain types of dyes, such as those used in photodynamic therapy or as triplet sensitizers.

This compound could serve as a starting material for the synthesis of novel dyes. The halogenated benzene (B151609) ring could be part of a larger conjugated system, forming the core of a chromophore. For example, the bromine and chlorine atoms could be replaced by electron-donating or electron-withdrawing groups through nucleophilic aromatic substitution or cross-coupling reactions to create a push-pull system, which is a common design motif for organic dyes.

Additionally, benzyl benzoate itself is used in the textile industry as a dye carrier, facilitating the uptake of disperse dyes into synthetic fibers like polyester. wikipedia.org While this is a different application from being a dye itself, it highlights the compatibility of the benzyl benzoate structure with dyeing processes.

Table 2: Potential Roles in Dye and Pigment Chemistry

| Feature | Potential Application | Rationale |

|---|---|---|

| Bromine/Chlorine Atoms | Precursor to dye molecules | Can be substituted to introduce auxochromes or tune electronic properties. nih.gov |

| Aromatic Core | Core of a chromophore | Can be elaborated into a larger conjugated system. |

Exploration in Catalysis or Supramolecular Chemistry

In the realm of catalysis, halogenated organic compounds are frequently used as substrates in cross-coupling reactions, which are catalyzed by transition metals. This compound could be a substrate of interest for developing new catalytic methodologies, particularly for achieving selective reactions at one halogen over the other.

From a different perspective, the molecule itself could potentially act as a ligand for a metal catalyst. The oxygen atoms of the ester group and the halogen atoms could coordinate to a metal center. The electronic properties of the ligand, and thus the catalytic activity of the metal complex, could be tuned by the substituents on the aromatic ring. While there is no direct evidence of this compound being used as a catalyst or ligand, the study of halogenated benzoic acid derivatives has shown that the type and position of halogen substituents can influence their chemical and biological activity. nih.govresearchgate.net

In supramolecular chemistry, the assembly of molecules into larger, ordered structures is governed by non-covalent interactions. The halogen atoms on this compound could participate in halogen bonding, a type of non-covalent interaction that is gaining increasing attention for its utility in crystal engineering and the design of supramolecular assemblies. The aromatic rings can also engage in π-π stacking interactions. The interplay of these interactions could potentially lead to the formation of interesting and well-defined supramolecular architectures.

Future Research Directions and Challenges for Benzyl 3 Bromo 4 Chloro 5 Methylbenzoate

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of benzyl (B1604629) esters often involves the Fischer esterification of a carboxylic acid and an alcohol with a strong acid catalyst, or the reaction of an acid chloride with an alcohol. mdpi.com For Benzyl 3-bromo-4-chloro-5-methylbenzoate, this would typically involve the esterification of 3-bromo-4-chloro-5-methylbenzoic acid with benzyl alcohol. While effective, these methods can present environmental and efficiency challenges, such as the use of harsh reagents and the generation of waste. Future research will likely focus on developing more sustainable and efficient synthetic methodologies.

Key areas for development include:

Enzymatic Synthesis: The use of enzymes, particularly lipases, as biocatalysts for esterification is a promising green alternative. rsc.orgnih.govqsartoolbox.org Enzymatic reactions are highly selective, operate under mild conditions, and reduce the formation of byproducts. qsartoolbox.org Research into identifying robust enzymes that can efficiently catalyze the esterification of the sterically hindered 3-bromo-4-chloro-5-methylbenzoic acid would be a significant advancement. Challenges include enzyme stability, cost, and the potential for lower reaction rates compared to traditional chemical methods.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times. nih.govacs.orgu-tokyo.ac.jp The application of microwave-assisted synthesis to the esterification of substituted benzoic acids could offer a more energy-efficient route to this compound. nih.govarxiv.org Optimization of reaction parameters such as temperature, time, and catalyst choice will be crucial.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. nih.govresearchgate.netumich.edu Developing a flow process for the synthesis of this compound could lead to a more efficient and reproducible manufacturing process. youtube.comgithub.com The primary challenge lies in designing and optimizing a flow reactor system that can handle the specific reaction kinetics and potential for solid precipitation.

Catalyst Development: The exploration of novel, reusable solid acid catalysts could provide a more environmentally friendly alternative to homogeneous catalysts like sulfuric acid. nih.gov Research into materials such as functionalized resins or zeolites that can effectively catalyze the esterification of this specific substrate is warranted.

| Synthetic Method | Potential Advantages | Key Challenges |

| Enzymatic Synthesis | High selectivity, mild conditions, reduced byproducts. rsc.orgnih.govqsartoolbox.org | Enzyme stability and cost, potentially slower reaction rates. |

| Microwave-Assisted Synthesis | Faster reaction times, higher yields, energy efficiency. nih.govacs.orgu-tokyo.ac.jp | Scale-up limitations, potential for localized overheating. |

| Flow Chemistry | Improved safety and control, scalability, automation. nih.govresearchgate.netumich.eduyoutube.comgithub.com | Reactor design and optimization, handling of solids in flow. |

| Novel Catalysts | Reusability, reduced waste, easier product purification. nih.gov | Catalyst activity and stability with the specific substrate. |

Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions

A deeper understanding of reaction kinetics and mechanisms is crucial for process optimization and control. The use of in situ spectroscopic techniques allows for real-time monitoring of chemical transformations as they occur, providing valuable data that is often missed with traditional offline analysis.

Future research should focus on the application of:

In Situ Raman Spectroscopy: This technique is well-suited for monitoring reactions in solution and can provide detailed information about changes in chemical bonding and molecular structure. rsc.orgnih.govnih.gov For the synthesis of this compound, in situ Raman could be used to track the consumption of the carboxylic acid and the formation of the ester in real-time, enabling precise determination of reaction endpoints and kinetics. acs.org

In Situ Fourier-Transform Infrared (FTIR) Spectroscopy: Similar to Raman, FTIR spectroscopy can monitor the progress of a reaction by tracking changes in the vibrational modes of the reacting molecules. u-tokyo.ac.jpnih.gov Attenuated Total Reflectance (ATR)-FTIR probes are particularly useful for in situ monitoring of liquid-phase reactions. nih.gov This could be applied to optimize the synthesis of this compound by providing real-time concentration data. youtube.com

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and is a powerful tool for mechanistic studies. nih.gov The development of in situ NMR techniques, including those that can operate under pressure or at elevated temperatures, would allow for a detailed investigation of the reaction mechanism for the formation of this compound, potentially identifying transient intermediates. qsartoolbox.orgumich.eduresearchgate.net

The integration of these Process Analytical Technologies (PAT) will be instrumental in developing robust and well-understood synthetic processes for this compound. nih.govresearchgate.netsciencedaily.com

| Spectroscopic Technique | Information Provided | Application in Synthesis |

| In Situ Raman Spectroscopy | Real-time changes in chemical bonds and molecular structure. rsc.orgnih.govacs.org | Monitoring reaction kinetics, determining reaction endpoints. |

| In Situ FTIR Spectroscopy | Real-time changes in vibrational modes, concentration data. u-tokyo.ac.jpyoutube.comnih.gov | Process optimization, control of reaction parameters. |

| In Situ NMR Spectroscopy | Detailed structural information, identification of intermediates. qsartoolbox.orgumich.edunih.govresearchgate.net | Mechanistic studies, understanding reaction pathways. |

Integration of Machine Learning and AI in Compound Design and Activity Prediction

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research, from the prediction of reaction outcomes to the design of novel molecules with desired properties. youtube.comyoutube.com

Key opportunities for the application of AI and ML in the study of this compound include:

Reaction Pathway Prediction: ML models can be trained on vast datasets of chemical reactions to predict the most likely products and even entire reaction pathways for a given set of reactants and conditions. rsc.orgnih.govacs.orgresearchgate.net This could be used to explore alternative, more efficient synthetic routes to this compound.

Catalyst Design and Selection: AI algorithms can accelerate the discovery of new catalysts by predicting the catalytic activity of different materials for a specific reaction. u-tokyo.ac.jpumich.edunih.govresearchgate.net This could be applied to identify optimal catalysts for the sustainable synthesis of this compound.

Bioactivity and Toxicity Prediction: Quantitative Structure-Activity Relationship (QSAR) models, often powered by ML, can predict the biological activity and toxicity of a molecule based on its chemical structure. qsartoolbox.orgnih.govnih.govyoutube.com By developing QSAR models for halogenated aromatic esters, the potential therapeutic applications and safety profile of this compound and its analogs could be assessed in silico before undertaking costly and time-consuming experimental studies. mdpi.comgithub.comnih.govsciencedaily.comnih.gov

The primary challenge in this area is the need for large, high-quality datasets for training the ML models. For a novel compound like this compound, experimental data will need to be generated to build and validate these predictive models.

Expanding the Scope of Research Applications in Emerging Fields

The specific combination of substituents on the aromatic ring of this compound suggests potential for a variety of applications that warrant further investigation.

Potential areas of emerging research include:

Materials Science: Halogenated organic compounds are often used as flame retardants or as building blocks for functional polymers. The bromine and chlorine atoms in this compound could impart useful properties to new materials. Research into the polymerization of derivatives of this compound or its use as an additive in polymer formulations could lead to the development of new materials with enhanced properties.

Agrochemicals: Many commercial pesticides and herbicides are halogenated aromatic compounds. The structural motifs present in this compound are found in some classes of agrochemicals. Screening this compound and its analogs for herbicidal, insecticidal, or fungicidal activity could uncover new leads for the development of novel crop protection agents.